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Introduction
Fullerene C60 and its derivatives have emerged as promising photosensitizers for

photodynamic therapy (PDT), a non-invasive cancer treatment modality.[1] PDT utilizes the

interplay of a photosensitizer, light, and molecular oxygen to generate cytotoxic reactive

oxygen species (ROS) that selectively destroy malignant cells.[2][3] C60 derivatives offer

several advantages, including high quantum yield for ROS production, photostability, and the

ability to be functionalized for improved water solubility and tumor targeting.[4][5] These notes

provide a detailed overview of the mechanism of action of C60 derivatives in cancer PDT,

along with experimental protocols for their evaluation.

Mechanism of Action
The photodynamic activity of C60 derivatives is initiated by the absorption of light, which

excites the C60 molecule from its ground state to a short-lived singlet excited state (¹C60).[5][6]
Through a highly efficient process called intersystem crossing, the ¹C60 transitions to a long-

lived triplet excited state (³C60).[2][5] The ³C60 can then initiate photochemical reactions

through two primary mechanisms:

Type I Mechanism: The ³C60* can react directly with biological substrates, such as lipids or

proteins, through electron transfer, generating radical ions. These radicals can further react
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with molecular oxygen to produce superoxide anions (O₂•⁻), hydroxyl radicals (•OH), and

hydrogen peroxide (H₂O₂).[5][7]

Type II Mechanism: The ³C60* can transfer its energy directly to ground-state molecular

oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂).[5][7]

Both Type I and Type II mechanisms result in the production of ROS, which induce oxidative

stress and trigger cellular damage, ultimately leading to cancer cell death through apoptosis,

necrosis, or autophagy.[8][9][10]

Cellular Uptake and Subcellular Localization
The efficacy of C60-PDT is highly dependent on the cellular uptake and subcellular localization

of the C60 derivative.[2] Pristine C60 is hydrophobic and requires formulation in colloidal

solutions or delivery via systems like liposomes.[6] Functionalization with hydrophilic moieties,

such as peptides or polyethylene glycol (PEG), enhances water solubility and can facilitate

cellular uptake.[2][11][12]

Once inside the cell, C60 derivatives have been observed to accumulate in various

organelles, including mitochondria, lysosomes, and the endoplasmic reticulum.[13][14][15]

Localization within mitochondria is particularly effective for inducing apoptosis, as ROS-

mediated damage to mitochondrial membranes can lead to the release of cytochrome c and

the activation of the caspase cascade.[16][17]

Signaling Pathways in C60-PDT Induced Cell Death
The ROS generated during C60-PDT activate a complex network of signaling pathways that

determine the cell's fate. Key events include:

Mitochondrial Disruption: ROS can induce the opening of the mitochondrial permeability

transition pore, leading to the dissipation of the mitochondrial membrane potential (Δψm) and

the release of pro-apoptotic factors.[8]

Caspase Activation: The release of cytochrome c from mitochondria activates a cascade of

caspases, including caspase-9 and caspase-3, which are key executioners of apoptosis.[16]

[18]
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Stress-Activated Pathways: Oxidative stress activates signaling pathways such as those

involving p38 MAPK, which can promote apoptosis.[8]

Cell Death Modalities: Depending on the PDT dose and the specific C60 derivative, cell

death can occur through apoptosis (programmed cell death), necrosis (uncontrolled cell

death), or autophagy (a cellular recycling process that can either promote survival or death).

[10][19][20]

Data Presentation
Table 1: In Vitro Phototoxicity of C60 Derivatives in
Cancer Cells

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 16 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC6879712/
https://pubmed.ncbi.nlm.nih.gov/22449489/
https://pubmed.ncbi.nlm.nih.gov/9337618/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12343272/
https://www.benchchem.com/product/b1169666?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1169666?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


C60
Derivati
ve

Cell
Line

Light
Source
(Wavele
ngth)

Light
Fluence
(J/cm²)

Incubati
on Time
(h)

IC50
(µM)

Cell
Viability
(%)

Referen
ce

Pristine

C60

Human

Leukemic

Cells

(CCRF-

CEM)

UV LED

(365 nm)
2 24 - 39 [6]

Pristine

C60

Human

Leukemic

Cells

(CCRF-

CEM)

UV LED

(365 nm)
4 24 - 7 [6]

Pristine

C60

Human

Leukemic

Cells

(CCRF-

CEM)

Violet

LED (405

nm)

5 24 - 73 [6]

Pristine

C60

Human

Leukemic

Cells

(CCRF-

CEM)

Violet

LED (405

nm)

10 24 - 54 [6]

Pristine

C60

Human

Leukemic

Cells

(CCRF-

CEM)

Violet

LED (405

nm)

20 24 - 10 [6]

C60-

Doxorubi

cin (1:1)

Human

Leukemic

Cells

(CCRF-

CEM)

LED (405

nm)
10 24 0.011 - [16]
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C60-

Doxorubi

cin (2:1)

Human

Leukemic

Cells

(CCRF-

CEM)

LED (405

nm)
10 24 0.004 - [16]

C60@HS

A-FA

HeLa

Cells

White

Light

Not

specified

Not

specified
~1.5 - [5]

C60@HS

A

HeLa

Cells

White

Light

Not

specified

Not

specified
~3 - [5]

Note: IC50 values and cell viability are highly dependent on experimental conditions. This table

provides a summary of reported data for comparative purposes.

Table 2: Caspase Activation in C60-PDT
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C60
Derivativ
e

Cell Line

Light
Source
(Wavelen
gth)

Light
Fluence
(J/cm²)

Time
Post-
Irradiatio
n (h)

Caspase-
3/7
Activity
(Fold
Increase
vs.
Control)

Referenc
e

Pristine

C60 (450

nM)

Human

Leukemic

Cells

(CCRF-

CEM)

LED (405

nm)
10 3 1.6 [16]

Pristine

C60 (900

nM)

Human

Leukemic

Cells

(CCRF-

CEM)

LED (405

nm)
10 3 1.9 [16]

C60-

Doxorubici

n (1:1)

Human

Leukemic

Cells

(CCRF-

CEM)

LED (405

nm)
10 3 4.7 [16]

C60-

Doxorubici

n (2:1)

Human

Leukemic

Cells

(CCRF-

CEM)

LED (405

nm)
10 3 5.8 [16]

Experimental Protocols
Protocol 1: Synthesis of Water-Soluble C60-Peptide
Conjugates
This protocol is based on the synthesis of C60-oligolysine conjugates, which enhances water

solubility.[12][21]
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Materials:

Fulleropyrrolidine-based biscarboxylic acid derivative

Trityl resin with desired oligopeptide (e.g., oligo-Lysine)

HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

DIPEA (N,N-Diisopropylethylamine)

DMF (Dimethylformamide)

20% Piperidine in DMF

Cleavage cocktail: Trifluoroacetic acid (TFA)/Triisopropylsilane (TIPS)/H₂O

Procedure:

Deprotection: Swell the peptide-loaded resin in DMF. Treat with 20% piperidine in DMF twice

for 10 minutes each to remove the Fmoc protecting group from the N-terminus of the

peptide. Wash the resin thoroughly with DMF.

Coupling: Dissolve the fulleropyrrolidine-based biscarboxylic acid derivative, HBTU, and

DIPEA in DMF. Add this solution to the deprotected resin. Allow the reaction to proceed

overnight at room temperature.

Washing: Wash the resin extensively with DMF, Dichloromethane (DCM), and Methanol, then

dry under vacuum.

Cleavage and Deprotection: Treat the resin with the cleavage cocktail (TFA/TIPS/H₂O) for

1.5-2 hours at room temperature to simultaneously cleave the C60-peptide conjugate from

the resin and remove side-chain protecting groups.

Purification: Precipitate the crude product in cold diethyl ether. Centrifuge to collect the

precipitate, wash with ether, and dry. Purify the C60-peptide conjugate using reverse-phase

high-performance liquid chromatography (RP-HPLC).
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Protocol 2: In Vitro Photodynamic Therapy and Cell
Viability Assay (MTT)
This protocol outlines a general procedure for evaluating the phototoxicity of C60 derivatives
on cancer cells.[16]

Materials:

Cancer cell line of interest (e.g., CCRF-CEM, HeLa)

Complete cell culture medium

Phosphate-buffered saline (PBS)

C60 derivative stock solution

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

PBS)

Dimethyl sulfoxide (DMSO)

96-well cell culture plates

Light source with appropriate wavelength and power (e.g., 405 nm LED)

Procedure:

Cell Seeding: Seed cancer cells into 96-well plates at a density of 1 x 10⁴ cells/well and

incubate for 24 hours to allow for attachment.

Treatment: Replace the culture medium with fresh medium containing various concentrations

of the C60 derivative. Include control wells with no C60 derivative. Incubate for a

predetermined time (e.g., 24 hours) to allow for cellular uptake.

Irradiation: Wash the cells with PBS to remove any extracellular C60 derivative. Add fresh

complete medium. Irradiate the designated wells with the light source at a specific fluence

(e.g., 5 or 10 J/cm²). Keep a set of "dark toxicity" plates that are treated with the C60

derivative but not irradiated.
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Post-Irradiation Incubation: Return the plates to the incubator for a further 24 hours.

MTT Assay: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each

well to dissolve the formazan crystals.

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis: Calculate cell viability as a percentage of the untreated control. Plot cell

viability against the concentration of the C60 derivative to determine the IC50 value.

Protocol 3: Detection of Apoptosis by Annexin V-FITC
and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic,

and necrotic cells.[22]

Materials:

Treated and control cells from the PDT experiment

Annexin V-FITC/PI Apoptosis Detection Kit

Binding Buffer

Flow cytometer

Procedure:

Cell Harvesting: Following PDT treatment and post-irradiation incubation, harvest the cells by

trypsinization (for adherent cells) or centrifugation (for suspension cells).

Washing: Wash the cells twice with cold PBS.

Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶

cells/mL.
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Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of

Annexin V-FITC and 5 µL of PI.

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the

dark.

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within

1 hour.

Viable cells: Annexin V-negative and PI-negative.

Early apoptotic cells: Annexin V-positive and PI-negative.

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Necrotic cells: Annexin V-negative and PI-positive.

Visualizations

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 16 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1169666?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Photophysical and Photochemical Processes

ROS Generation

Cellular Response

C60 (Ground State)

¹C60* (Singlet Excited State)

Absorption

Light (hν)

³C60* (Triplet Excited State)

Intersystem Crossing

Type I Mechanism

Type II Mechanism

Biological Substrate

Electron Transfer

³O₂ (Molecular Oxygen)

Energy Transfer

Substrate Radicals

O₂•⁻ (Superoxide) ¹O₂ (Singlet Oxygen)

•OH (Hydroxyl Radical)

ROS (O₂•⁻, •OH, ¹O₂)

Oxidative Damage
(Lipids, Proteins, DNA)

Mitochondrial Damage

Necrosis

High PDT Dose

Apoptosis

Cancer Cell Death

Click to download full resolution via product page

Caption: Mechanism of C60-PDT: from photoexcitation to cancer cell death.
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Caption: Intrinsic apoptosis pathway activated by C60-PDT.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 16 Tech Support

https://www.benchchem.com/product/b1169666?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1169666?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Start

Seed Cancer Cells
in 96-well plate

Incubate 24h

Add C60 Derivative
(Varying Concentrations)

Incubate for Uptake
(e.g., 24h)

Wash with PBS

Add Fresh Medium

Irradiate with Light
(PDT Group)

No Irradiation
(Dark Toxicity Group)

Incubate 24h

Add MTT Reagent

Incubate 2-4h

Add DMSO

Measure Absorbance
(570 nm)

Calculate Cell Viability
and IC50

End

Click to download full resolution via product page

Caption: Experimental workflow for in vitro C60-PDT cytotoxicity assessment.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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